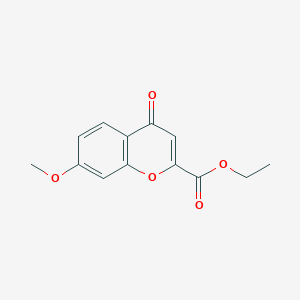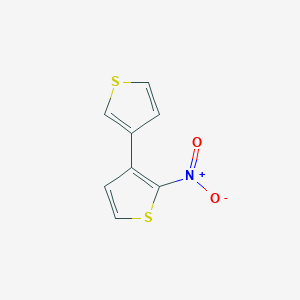
4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Übersicht
Beschreibung
4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester, commonly known as coumarin, is a naturally occurring compound found in many plants. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of coumarin varies depending on its biological activity. Coumarin exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Coumarin exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Coumarin exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Coumarin exerts its anticoagulant activity by inhibiting the activation of thrombin and factor Xa. Coumarin exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemische Und Physiologische Effekte
Coumarin has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of platelet aggregation, and reduction of oxidative stress. Coumarin has also been found to possess hepatoprotective, neuroprotective, and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Coumarin also exhibits a broad range of biological activities, making it a versatile compound for various experiments. However, coumarin has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on coumarin. One of the potential future directions is the development of novel coumarin derivatives with improved biological activities and reduced toxicity. Another future direction is the investigation of the molecular mechanisms underlying the biological activities of coumarin. Moreover, the potential therapeutic applications of coumarin in various diseases, such as cancer, inflammation, and microbial infections, need to be further explored. Additionally, the development of coumarin-based drug delivery systems for targeted drug delivery is another potential future direction.
Synthesemethoden
Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its various biological activities, including anticancer, anti-inflammatory, antimicrobial, anticoagulant, and antioxidant properties. Coumarin has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Coumarin has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Coumarin has been reported to exhibit antimicrobial activity against various bacteria and fungi. Moreover, coumarin has been found to possess anticoagulant activity by inhibiting the coagulation cascade. Coumarin has also been reported to exhibit antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
ethyl 7-methoxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)12-7-10(14)9-5-4-8(16-2)6-11(9)18-12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCROLDTZVZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191688 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
CAS RN |
38322-74-6 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)



